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molecular formula C11H14N2O3 B8411050 3,4-dihydro-7-nitro-4-propyl-2H-1,4-benzoxazine

3,4-dihydro-7-nitro-4-propyl-2H-1,4-benzoxazine

Cat. No. B8411050
M. Wt: 222.24 g/mol
InChI Key: MORPQEXENWSROL-UHFFFAOYSA-N
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Patent
US06462038B1

Procedure details

This compound was prepared by General Method 3 (EXAMPLE 1) from 3,4-dihydro-7-nitro-2H-1,4-benzoxazine (EXAMPLE 1) (530 mg, 2.9 mmol), propionaldehyde (1.61 g, 28 mmol) and NaBH3CN (872 mg, 14 mmol) to afford 450 mg (69%) of 3,4-dihydro-7-nitro-4-propyl-2H-1,4-benzoxazine, an orange oil. Data for 3,4-dihydro-7-nitro-4-propyl-2H-1,4-benzoxazine: Rf 0.57 (2:1 EtOAc:hexanes); 1H NMR (400 MHz, CDCl3) δ 7.80 (dd, 1H, J=9.1, 2.6), 7.66 (d, 1H, J=2.6), 6.56 (d, 1H, J=9.0), 4.22 (t, 2H, J=4.5), 3.49 (t, 2H, J=4.5), 3.33 (t, 2H, J=7.5), 1.67 (sext, 2H, J=7.4), 0.98 (t, 3H, J=7.4).
Quantity
530 mg
Type
reactant
Reaction Step One
Quantity
1.61 g
Type
reactant
Reaction Step One
Quantity
872 mg
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:13]=[CH:12][C:7]2[NH:8][CH2:9][CH2:10][O:11][C:6]=2[CH:5]=1)([O-:3])=[O:2].[CH:14](=O)[CH2:15][CH3:16].[BH3-]C#N.[Na+]>>[N+:1]([C:4]1[CH:13]=[CH:12][C:7]2[N:8]([CH2:14][CH2:15][CH3:16])[CH2:9][CH2:10][O:11][C:6]=2[CH:5]=1)([O-:3])=[O:2] |f:2.3|

Inputs

Step One
Name
Quantity
530 mg
Type
reactant
Smiles
[N+](=O)([O-])C1=CC2=C(NCCO2)C=C1
Name
Quantity
1.61 g
Type
reactant
Smiles
C(CC)=O
Name
Quantity
872 mg
Type
reactant
Smiles
[BH3-]C#N.[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC2=C(N(CCO2)CCC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 450 mg
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 69.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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